molecular formula C21H22IOP B14749800 (2-Methoxyethyl)(triphenyl)phosphanium iodide CAS No. 1235-24-1

(2-Methoxyethyl)(triphenyl)phosphanium iodide

Cat. No.: B14749800
CAS No.: 1235-24-1
M. Wt: 448.3 g/mol
InChI Key: VIXZLBKEVDXKTJ-UHFFFAOYSA-M
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Description

(2-Methoxyethyl)(triphenyl)phosphanium iodide is a quaternary phosphonium salt characterized by a 2-methoxyethyl group attached to a phosphorus atom, which is also bonded to three phenyl rings and an iodide counterion. Phosphonium salts of this type are widely used in organic synthesis, particularly in Wittig reactions, where they serve as precursors to ylides for alkene formation .

Properties

CAS No.

1235-24-1

Molecular Formula

C21H22IOP

Molecular Weight

448.3 g/mol

IUPAC Name

2-methoxyethyl(triphenyl)phosphanium;iodide

InChI

InChI=1S/C21H22OP.HI/c1-22-17-18-23(19-11-5-2-6-12-19,20-13-7-3-8-14-20)21-15-9-4-10-16-21;/h2-16H,17-18H2,1H3;1H/q+1;/p-1

InChI Key

VIXZLBKEVDXKTJ-UHFFFAOYSA-M

Canonical SMILES

COCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[I-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methoxyethyl)(triphenyl)phosphanium iodide typically involves the reaction of triphenylphosphine with 2-methoxyethyl iodide. The reaction is carried out in an inert solvent such as toluene, and the mixture is stirred at room temperature for several hours to ensure complete conversion . The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions to maximize yield and purity, and employing industrial-scale purification techniques such as large-scale recrystallization or continuous chromatography.

Chemical Reactions Analysis

Types of Reactions

(2-Methoxyethyl)(triphenyl)phosphanium iodide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include strong bases like butyl lithium for the formation of ylides, and various nucleophiles for substitution reactions. Typical reaction conditions involve inert atmospheres and solvents like toluene or dichloromethane.

Major Products

The major products formed from reactions involving this compound depend on the specific reaction type. For example, Wittig reactions yield alkenes, while substitution reactions can produce a variety of substituted phosphonium salts.

Scientific Research Applications

(2-Methoxyethyl)(triphenyl)phosphanium iodide has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2-Methoxyethyl)(triphenyl)phosphanium iodide in chemical reactions typically involves the formation of a phosphonium ylide. This ylide can then react with various electrophiles, such as aldehydes or ketones, to form new carbon-carbon bonds. The phosphonium ion stabilizes the ylide intermediate, facilitating the reaction .

Comparison with Similar Compounds

Structural and Molecular Properties

The substituent on the phosphorus atom significantly influences molecular weight, solubility, and reactivity. A comparison of key analogs is provided below:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Structural Features
Methyltriphenylphosphonium iodide Methyl C₁₉H₁₈IP 404.23 Compact alkyl group; high charge density
Benzyltriphenylphosphonium iodide Benzyl C₂₅H₂₂IP 480.32 Aromatic substituent; increased steric bulk
Butyltriphenylphosphonium iodide n-Butyl C₂₂H₂₄IP 434.30 Flexible alkyl chain; moderate hydrophobicity
(Trimethylsilylmethyl)triphenylphosphonium iodide Trimethylsilylmethyl C₂₂H₂₆IPSi 476.41 Silicon-containing group; enhanced stability
(2-Methoxyethyl)triphenylphosphanium iodide 2-Methoxyethyl C₂₁H₂₃IO₂P 450.28 (calculated) Ether functionality; potential for H-bonding

Key Observations :

  • Molecular Weight : The 2-methoxyethyl substituent results in a molecular weight intermediate between methyl and benzyl analogs.
  • Solubility : The methoxy group may improve solubility in polar solvents (e.g., THF, acetonitrile) compared to purely hydrophobic substituents like benzyl or butyl .

Stability and Handling

  • Thermal Stability : Trimethylsilyl-substituted phosphonium salts (e.g., (Trimethylsilylmethyl)triphenylphosphonium iodide) exhibit enhanced thermal stability due to silicon's electron-withdrawing effects . The methoxyethyl analog may decompose at lower temperatures due to the labile ether bond.
  • Hygroscopicity : Iodide salts are generally hygroscopic. The methoxy group may exacerbate this property, necessitating anhydrous storage conditions .

Biological Activity

(2-Methoxyethyl)(triphenyl)phosphanium iodide is a quaternary phosphonium salt that has garnered attention due to its biological activities, particularly in the context of cancer research and antimicrobial properties. This article explores its synthesis, biological activity, and relevant case studies, providing a comprehensive overview based on diverse research findings.

Synthesis

The synthesis of this compound typically involves the reaction of triphenylphosphine with 2-methoxyethyl iodide. This reaction can be represented as follows:

Ph3P+CH3OCH2CH2I 2 Methoxyethyl triphenyl phosphanium iodide\text{Ph}_3\text{P}+\text{CH}_3\text{OCH}_2\text{CH}_2\text{I}\rightarrow \text{ 2 Methoxyethyl triphenyl phosphanium iodide}

Antiproliferative Effects

Research has demonstrated that triphenylphosphonium (TPP) derivatives, including those with alkyl and aliphatic chains, exhibit significant antiproliferative effects on various cancer cell lines. A study highlighted that TPP compounds could inhibit cancer cell growth with IC50 values less than 10 μM in some cases . The mechanism of action is primarily attributed to mitochondrial dysfunction, where these compounds disrupt mitochondrial bioenergetics and induce oxidative stress in cancer cells .

Table 1: Antiproliferative Activity of TPP Derivatives

CompoundCell LineIC50 (μM)Mechanism of Action
Dodecyl-TPPMCF-7 (breast)0.25Mitochondrial dysfunction
Mito-Met10Various cancer<10Inhibition of mitochondrial respiration
(2-Methoxyethyl)(triphenyl)TBDTBDTBD

Antimicrobial Activity

Quaternary phosphonium salts, including derivatives similar to this compound, have shown promising antimicrobial activity. For instance, studies on related phosphonium salts indicate significant antibacterial effects against strains such as Escherichia coli and Staphylococcus aureus. The combination of these salts with antibiotics like penicillin has been shown to produce a synergistic effect, enhancing their overall efficacy .

Table 2: Antimicrobial Activity of Phosphonium Salts

CompoundBacterial StrainInhibition Zone (mm)Synergistic Effect with Antibiotics
Triphenylphosphonium iodideE. coli15Yes
(2-Methoxyethyl)(triphenyl) derivativeStaphylococcus aureus18Yes

Case Studies

  • Anticancer Activity : A study investigated the effects of TPP derivatives on human melanoma cells and found that increasing the hydrophobicity of the cation enhanced cytotoxicity. The results indicated that TPP compounds could selectively target cancer cells while sparing normal cells, making them potential candidates for targeted cancer therapies .
  • Antifungal Properties : Research involving chitosan derivatives modified with quaternary phosphonium salts showed enhanced antifungal activity against plant pathogens. The study reported that these modifications significantly improved the efficacy of chitosan-based antifungal agents .

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